
(3-Fluoro-4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid
Übersicht
Beschreibung
“(3-Fluoro-4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C11H16BFN2O4S . It has a molecular weight of 302.13 . The compound is typically stored at temperatures between 2-8°C . It appears as a white to yellow solid .
Molecular Structure Analysis
The molecular structure of this compound includes a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a sulfonyl group linked to a methylpiperazine .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3 . It has a boiling point of 475.9±55.0 °C at 760 mmHg . The melting point is not specified .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Material Applications
Reactivity and Kinetics
The reactivity of boronic acids and boronate ions, including those similar to our compound of interest, has been studied to understand their behavior in different reaction systems. This research offers insights into the reactivity patterns of such compounds, contributing to the knowledge of reaction mechanisms and kinetics (Eisuke Watanabe et al., 2013).
Catalysis and Synthesis
The compound's structural features make it suitable for catalysis. For instance, its involvement in the Ni(II)-catalyzed sulfination of boronic acids allows for the efficient creation of sulfonyl-containing groups. These groups are pivotal in the synthesis of active pharmaceutical ingredients, showcasing the compound's utility in drug synthesis and other chemical production processes (Pui Kin Tony Lo et al., 2019).
Nanomaterials and Green Chemistry
In the realm of nanomaterials and green chemistry, derivatives of this compound are used as catalysts for synthesizing complex organic compounds. These catalysts are noted for their effectiveness, efficiency, and reusability, aligning with the principles of green chemistry and sustainability (Arul Murugesan et al., 2016).
Sensing and Detection Technologies
The boronic acid functionality of similar compounds is utilized in the development of fluorescent probes for detecting biological and chemical substances, underlining the compound's potential in sensing technologies and bioimaging (Shi-Rong Liu et al., 2013).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Wirkmechanismus
Target of action
Boronic acids, such as this compound, are often used in the Suzuki-Miyaura cross-coupling reaction , a type of chemical reaction where carbon-carbon bonds are formed. The specific targets of this compound would depend on the context in which it is used.
Mode of action
In the context of Suzuki-Miyaura cross-coupling, boronic acids react with organic halides or triflates in the presence of a base and a palladium catalyst to form the coupled product .
Biochemical pathways
The Suzuki-Miyaura cross-coupling is a key reaction in synthetic chemistry, used to create carbon-carbon bonds. The resulting products can be involved in various biochemical pathways, depending on their structure .
Action environment
The efficacy and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For example, the Suzuki-Miyaura reaction typically requires a base and a palladium catalyst .
Eigenschaften
IUPAC Name |
[3-fluoro-4-(4-methylpiperazin-1-yl)sulfonylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BFN2O4S/c1-14-4-6-15(7-5-14)20(18,19)11-3-2-9(12(16)17)8-10(11)13/h2-3,8,16-17H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJDQZKWLFXGLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BFN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Ethyl-[1,2,4]triazolo[4,3-c]pyrimidine-5-thiol](/img/structure/B1446077.png)
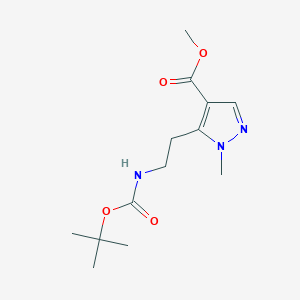
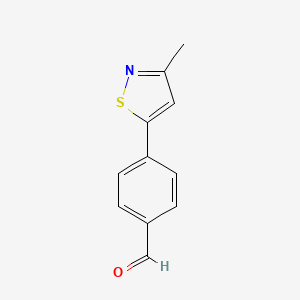
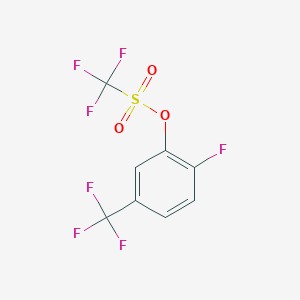
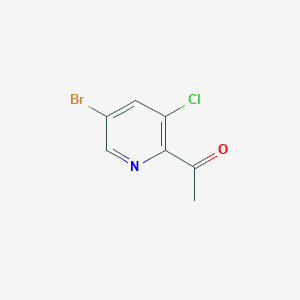


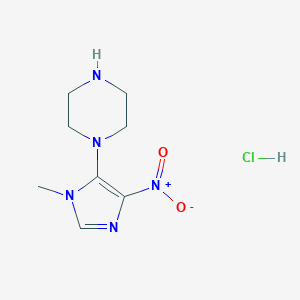
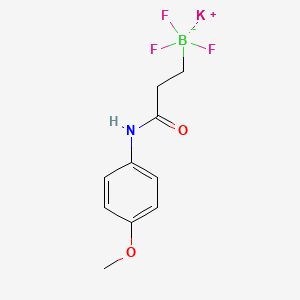
![Tert-butyl 6-methylidene-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1446090.png)
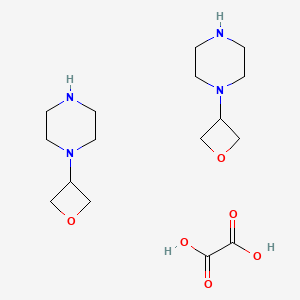
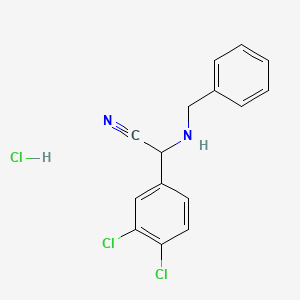
![4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid](/img/structure/B1446093.png)
